molecular formula C48H78O20 B190619 Madecassoside CAS No. 34540-22-2

Madecassoside

カタログ番号 B190619
CAS番号: 34540-22-2
分子量: 975.1 g/mol
InChIキー: BNMGUJRJUUDLHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Dermatology

Neurology

  • Application : Madecassoside and its triterpenoids have extensive beneficial effects on neurological diseases .
  • Methods : The main chemical components responsible for its pharmacological activity are triterpenes, mostly asiaticoside, asiatic acid, madecassoside, and madecassic acid .
  • Results : They exhibited anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function .

Gastroenterology

  • Application : Oral administration of the four components of Centella asiatica could attenuate colitis in mice .
  • Methods : It’s mainly madecassoside acid, the active form of madecassoside, when topically administered in the colon, weakened colitis by regulating Th17/Treg balance via affecting the PPARγ/AMPK/ACC1 pathway .
  • Results : The results showed that C. asiatica and its triterpenoids had extensive beneficial effects .

Cardiology

  • Application : Madecassoside can protect myocardial ischemia reperfusion injury .

Anti-Inflammation and Skin Hydration

  • Application : Madecassoside has been studied for its Propionibacterium acnes related anti-inflammation and skin hydration activities, both of which play important roles in skin homeostasis and barrier function .
  • Methods : Madecassoside significantly inhibited the pro-inflammatory cytokine IL-1β, TLR2 and nuclear translocation of NF-κB in P. acnes stimulated THP-1 human monocytic cells . In addition, madecassoside exhibited significant effects on enhancement of skin hydration through increasing the key moisturizing contributors of aquaporin-3, loricrin and involucrin in HaCaT keratinocytes as well as hyaluronan (HA) secretion in human dermal fibroblasts .
  • Results : The upregulation of HA synthases (HAS1, HAS2, HAS3) and inhibition to ROS formation accounted for the increment of HA content .

Treatment of Hypertrophic Scars and Keloids

  • Application : Madecassoside can reduce collagen-induced arthritis inflammation, promote human fibroblasts cultured in vitro, treat or prevent the effects of hypertrophic scars and keloids .

Enhancing Barrier Repair and Anti-Inflammatory Efficacy

  • Application : Madecassoside, along with paeonol, has been studied for its potential in enhancing barrier repair and anti-inflammatory efficacy .
  • Methods : A nanoemulsion transdermal delivery system loaded with paeonol and madecassoside was developed to improve their delivery efficiency and promote sensitive skin repair and anti-inflammation effects . The PM-NEs effectively improved the efficacy of paeonol and madecassoside glucoside transdermal penetration and retention and enhanced cellular uptake .
  • Results : Cellular assays and 3D epidermal models showed that the PM-NEs significantly promoted the secretion of filamentous protein, aquaporin 3, Claudin-1, and hyaluronic acid, and considerably inhibited the secretion of interleukin 1α, interleukin 6, tumor necrosis factor-α, and prostaglandin E 2 compared to free components .

Pharmacokinetics and Toxicity

  • Application : Madecassoside has been the subject of a relatively small number of scientific reports focusing on its therapeutic potential, pharmacokinetics, and toxicity .
  • Methods : Various methods have been used to study the pharmacokinetics and toxicity of madecassoside, including thin-layer chromatography and mass spectrometry (TLC-MS), TLC coupled to high-speed counter-current chromatography, ultraviolet-visible spectroscopy (UVS), high performance liquid chromatography (HPLC), HPTLC, HPLC–electrospray ionization–mass spectrometry (HPLC–ESI–MS), HPLC-ultraviolet (HPLC-UV), and HPLC-paired with evaporative light scattering detector (HPLC-ELSD) .
  • Results : The specific results or outcomes obtained are not detailed in the source .

特性

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGUJRJUUDLHW-CIZDPPTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

CAS RN

34540-22-2
Record name O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4,070
Citations
S Bandopadhyay, S Mandal, M Ghorai… - Journal of Cellular …, 2023 - Wiley Online Library
… madecassoside, and their corresponding aglycones, asiatic acid and madecassic acid. Asiaticoside and madecassoside … Asiaticoside and madecassoside are also used extensively in …
Number of citations: 12 onlinelibrary.wiley.com
GX Bian, GG Li, Y Yang, RT Liu, JP Ren… - Biological and …, 2008 - jstage.jst.go.jp
… Our study demonstrates that the treatment with Madecassoside can provide myocardial protection against reperfusion injury by decreasing infarct size. In this study, we also investigated …
Number of citations: 68 www.jstage.jst.go.jp
AO Sasmita, APK Ling, KGL Voon… - International …, 2018 - spandidos-publications.com
… ‑neuroinflammatory properties of madecassoside were assessed in BV2 … madecassoside may be a potent anti‑neuroinflammatory agent. The antioxidative properties of madecassoside, …
Number of citations: 24 www.spandidos-publications.com
ZA Aziz, MR Davey, JB Power, P Anthony, RM Smith… - Biologia Plantarum, 2007 - Springer
… the asiaticoside and madecassoside content in leaves, petioles and roots of these phenotypes. A comparison was made of the asiaticoside and madecassoside content of glasshouse-…
Number of citations: 127 link.springer.com
M Liu, Y Dai, Y Li, Y Luo, F Huang, Z Gong… - Planta …, 2008 - thieme-connect.com
… hypothesised that madecassoside may be the … of madecassoside on burn wound healing on mouse skin. Furthermore, the possible underlying mechanisms of action of madecassoside …
Number of citations: 143 www.thieme-connect.com
D Leng, W Han, Y Rui, Y Dai, Y Xia - Journal of ethnopharmacology, 2013 - Elsevier
… madecassoside might excrete mainly by metabolites. The combination with either digoxin or probenecid significantly attenuated the excretion of madecassoside … of madecassoside. The …
Number of citations: 47 www.sciencedirect.com
J Song, H Xu, Q Lu, Z Xu, D Bian, Y Xia, Z Wei, Z Gong… - Burns, 2012 - Elsevier
… Madecassoside, a triterpenoid saponin occurring in … madecassoside on the formation of keloid scars have been poorly understood. Here, we focused on the potential of madecassoside …
Number of citations: 57 www.sciencedirect.com
X Lin, S Zhang, R Huang, L Wei, S Tan, C Liang… - Pharmacology …, 2014 - Elsevier
This study was designed to investigate the protective effect of madecassoside from Hydrocotyle sibthorpioides against cognitive impairment induced by d-galactose (d-gal) in mice. The …
Number of citations: 48 www.sciencedirect.com
SC Tan, SK Bhattamisra, DK Chellappan… - Applied Sciences, 2021 - mdpi.com
… using a polyclonal antibody against madecassoside, ELISA and … madecassoside and asiaticoside content, whereas Eastern blotting was used to separate and quantify madecassoside …
Number of citations: 21 www.mdpi.com
W Cao, XQ Li, XN Zhang, Y Hou, AG Zeng, Y Xie… - International …, 2010 - Elsevier
Madecassoside (MA) is a major triterpenoid component of Centella asiatica that has a wide range of biological activities, including wound-healing and antioxidative activities. In the …
Number of citations: 61 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。